Triiron dodecarbonyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

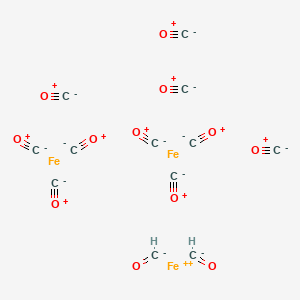

Triiron dodecarbonyl is an organoiron compound with the chemical formula Fe₃(CO)₁₂ . It appears as a dark green solid that sublimes under vacuum and is soluble in nonpolar organic solvents, producing intensely green solutions . This compound is notable for its triangular structure, consisting of three iron atoms surrounded by twelve carbonyl (CO) ligands .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triiron dodecarbonyl was one of the first metal carbonyl clusters synthesized. It can be obtained from the thermolysis of iron pentacarbonyl (Fe(CO)₅): [ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}3(\text{CO}){12} + 3 \text{CO} ] Another common synthesis method involves the reaction of iron pentacarbonyl with a base, followed by oxidation: [ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + 3 \text{CO} + \text{CO}_2 ] [ [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + \text{HCl} + \text{CO} \rightarrow \text{Fe}3(\text{CO}){12} + \text{H}_2 + [(\text{C}_2\text{H}_5)_3\text{NH}]\text{Cl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory methods mentioned above, scaled up for industrial use .

Análisis De Reacciones Químicas

Types of Reactions: Triiron dodecarbonyl undergoes various chemical reactions, including:

Substitution Reactions: It reacts with ligands such as triphenylphosphine to form substituted products like Fe₃(CO)₁₁(P(C₆H₅)₃).

Disproportionation Reactions: Heating this compound can lead to the formation of carbido clusters such as Fe₅(CO)₁₅C.

Reactions with Heterocycles: It forms “ferroles” upon reaction with heterocycles like thiophenes.

Common Reagents and Conditions:

Triphenylphosphine (P(C₆H₅)₃): Used in substitution reactions.

Thiols and Disulfides: React to form thiolate-bridged complexes.

Major Products:

Fe₃(CO)₁₁(P(C₆H₅)₃): From substitution with triphenylphosphine.

Fe₅(CO)₁₅C: From heating and disproportionation reactions.

Aplicaciones Científicas De Investigación

Triiron dodecarbonyl has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of triiron dodecarbonyl involves its ability to undergo ligand substitution and disproportionation reactions. The compound’s reactivity is influenced by the coordination of its carbonyl ligands and the triangular arrangement of iron atoms . The dynamic behavior of the compound, including the exchange of bridging and terminal carbonyls, plays a crucial role in its reactivity .

Comparación Con Compuestos Similares

- Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

- Triosmium dodecacarbonyl (Os₃(CO)₁₂)

- Iron pentacarbonyl (Fe(CO)₅)

- Diiron nonacarbonyl (Fe₂(CO)₉)

Comparison:

- Triiron dodecarbonyl (Fe₃(CO)₁₂): Features a triangular structure with twelve carbonyl ligands, making it more reactive than iron pentacarbonyl .

- Triruthenium dodecacarbonyl and Triosmium dodecacarbonyl: These compounds adopt D₃h-symmetric structures with all twelve carbonyl ligands terminally bound, unlike the C₂v structure of this compound .

- Iron pentacarbonyl and Diiron nonacarbonyl: These compounds have fewer carbonyl ligands and different structural arrangements, leading to distinct reactivity patterns .

Propiedades

Fórmula molecular |

C12H2Fe3O12 |

|---|---|

Peso molecular |

505.67 g/mol |

Nombre IUPAC |

carbon monoxide;iron;iron(2+);methanone |

InChI |

InChI=1S/2CHO.10CO.3Fe/c12*1-2;;;/h2*1H;;;;;;;;;;;;;/q2*-1;;;;;;;;;;;;;+2 |

Clave InChI |

QKQDOULBEQSQOZ-UHFFFAOYSA-N |

SMILES canónico |

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B13401675.png)

![(2S,5S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B13401683.png)

![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)

![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)

![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)